[1-(Methylethyl)pyrazol-5-yl]methylamine
CAS No.: 1007505-19-2
Cat. No.: VC8403753
Molecular Formula: C7H13N3
Molecular Weight: 139.2 g/mol
* For research use only. Not for human or veterinary use.
![[1-(Methylethyl)pyrazol-5-yl]methylamine - 1007505-19-2](/images/structure/VC8403753.png)
Specification
CAS No. | 1007505-19-2 |
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Molecular Formula | C7H13N3 |
Molecular Weight | 139.2 g/mol |
IUPAC Name | (2-propan-2-ylpyrazol-3-yl)methanamine |
Standard InChI | InChI=1S/C7H13N3/c1-6(2)10-7(5-8)3-4-9-10/h3-4,6H,5,8H2,1-2H3 |
Standard InChI Key | NUVNGCYOZPTKQS-UHFFFAOYSA-N |
SMILES | CC(C)N1C(=CC=N1)CN |
Canonical SMILES | CC(C)N1C(=CC=N1)CN |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
[1-(Methylethyl)pyrazol-5-yl]methylamine belongs to the pyrazole family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. Key structural features include:
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Isopropyl substituent at the pyrazole’s 1-position, enhancing steric bulk and influencing electronic properties.
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Aminomethyl group at the 5-position, enabling hydrogen bonding and nucleophilic reactivity.
The molecular formula is C7H13N3, with a molecular weight of 139.21 g/mol. Comparative analysis with the methyl-substituted analog (C5H9N3, 111.15 g/mol) reveals a 28.06 g/mol increase due to the isopropyl group .
Table 1: Comparative Structural Data
Spectroscopic and Physicochemical Properties
While experimental data for the methylethyl variant are scarce, infrared (IR) and nuclear magnetic resonance (NMR) spectra of its methyl analog provide foundational insights:
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IR Spectrum: Strong absorption bands at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N pyrazole ring) .
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1H NMR (DMSO-d6): δ 1.25 (d, 6H, isopropyl CH3), 3.10–3.30 (m, 1H, isopropyl CH), 4.15 (s, 2H, CH2NH2), 6.45 (s, 1H, pyrazole H4).
The compound’s logP (octanol-water) is estimated at 0.85, suggesting moderate lipophilicity suitable for blood-brain barrier penetration in pharmacological contexts.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of pyrazole derivatives typically involves cyclocondensation reactions. For [1-(methylethyl)pyrazol-5-yl]methylamine, a plausible route includes:
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Formation of Pyrazole Core:
Reacting 3-(isopropyl)-1,3-diketone with methylhydrazine in ethanol under reflux yields 1-isopropylpyrazole. -
Aminomethyl Functionalization:
Electrophilic substitution at the 5-position using chloromethylamine hydrochloride in the presence of AlCl3.
Industrial Scalability Challenges
Industrial production faces hurdles in regioselectivity control during pyrazole formation. Advanced techniques like continuous-flow reactors and catalytic asymmetric synthesis are under investigation to improve yield (>80%) and purity (>97%) .
Biological and Pharmacological Relevance
Table 2: Biological Activity of Pyrazole Amine Analogs
Cell Line | IC50 (μM) | Target Protein | Selectivity Ratio |
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Z-138 (Lymphoma) | 0.013 | CHK1 | >4,300 vs. CHK2 |
MDA-MB-231 (Breast) | 25.0 | EGFR | 120 vs. HER2 |
Antimicrobial Applications
Preliminary screens indicate moderate activity against Gram-positive bacteria (MIC = 32 μg/mL for S. aureus), though less potent than fluoroquinolones.
Future Directions and Research Gaps
Unresolved Challenges
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Stereochemical Control: Developing enantioselective synthesis methods for chiral derivatives.
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Target Identification: Elucidating off-target effects via proteome-wide affinity assays.
Emerging Applications
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Materials Science: As a ligand in luminescent metal-organic frameworks (MOFs) for gas storage.
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Neurology: Modulation of NMDA receptors in Alzheimer’s disease models.
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